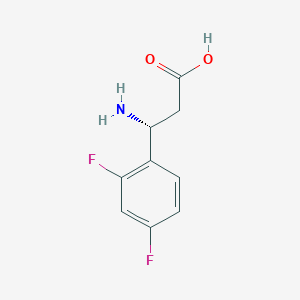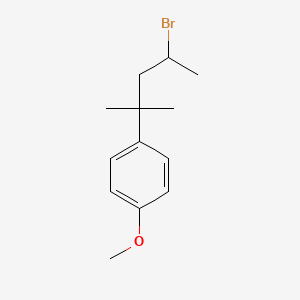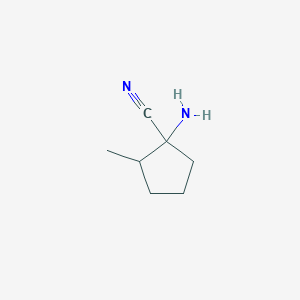
(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (3R)-3-amino-3-(2,4-difluorophényl)propanoïque est un dérivé d'acide aminé chiral caractérisé par la présence d'un groupe amino et d'un groupe difluorophényle liés à un squelette d'acide propanoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (3R)-3-amino-3-(2,4-difluorophényl)propanoïque implique généralement les étapes suivantes :
Matières de départ : La synthèse commence par des matières de départ disponibles dans le commerce telles que le 2,4-difluorobenzaldéhyde et une amine chirale appropriée.
Formation d'un intermédiaire : L'étape initiale implique la condensation du 2,4-difluorobenzaldéhyde avec l'amine chirale pour former un intermédiaire imine.
Réduction : L'intermédiaire imine est ensuite réduit à l'aide d'un agent réducteur tel que le borohydrure de sodium pour produire l'amine correspondante.
Carboxylation : La dernière étape implique la carboxylation de l'amine pour former l'acide (3R)-3-amino-3-(2,4-difluorophényl)propanoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de l'acide (3R)-3-amino-3-(2,4-difluorophényl)propanoïque peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de la synthèse automatisée et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (3R)-3-amino-3-(2,4-difluorophényl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les oximes ou les nitriles correspondants.
Réduction : Le groupe acide carboxylique peut être réduit pour former des alcools ou des aldéhydes.
Substitution : Le groupe difluorophényle peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution électrophile aromatique nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).
Principaux produits
Oxydation : Formation d'oximes ou de nitriles.
Réduction : Formation d'alcools ou d'aldéhydes.
Substitution : Formation de dérivés difluorophényliques substitués.
Applications de la recherche scientifique
L'acide (3R)-3-amino-3-(2,4-difluorophényl)propanoïque a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Il sert de sonde pour étudier les interactions enzyme-substrat et la liaison protéine-ligand.
Médecine : Il a des applications thérapeutiques potentielles dans le développement de médicaments ciblant des récepteurs ou des enzymes spécifiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide (3R)-3-amino-3-(2,4-difluorophényl)propanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biochimiques. Les voies impliquées peuvent inclure l'inhibition ou l'activation de réactions enzymatiques, la modification des voies de transduction du signal et des modifications de l'expression génique.
Applications De Recherche Scientifique
(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Fluorophényl)pipérazine : Un composé avec un groupe fluorophényle similaire, mais avec des caractéristiques structurales différentes.
α-(trifluorométhyl)styrène : Un autre composé fluoré utilisé dans la synthèse organique.
Unicité
L'acide (3R)-3-amino-3-(2,4-difluorophényl)propanoïque est unique en raison de sa nature chirale et de la présence à la fois d'un groupe amino et d'un groupe difluorophényle. Cette combinaison de caractéristiques en fait un composé précieux pour diverses applications, en particulier dans le développement de médicaments chiraux et de matériaux avancés.
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Clé InChI |
RXNSEGYWKJUNMR-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)F)[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)


![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)

![Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12315645.png)
![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
